molecular formula C6H7NOS B6237282 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde CAS No. 90724-50-8

5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B6237282
CAS No.: 90724-50-8
M. Wt: 141.19 g/mol
InChI Key: QFCLPWSKYKUTBY-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1H-pyrrole-2-carbaldehyde is a high-purity chemical building block for research and development. This compound features a pyrrole ring, a structure of significant interest in medicinal and organic chemistry, and is part of a class of molecules known as pyrrole-2-carboxaldehydes (Py-2-C)s . These structures are found in various natural sources, including fungi and plants, and some derivatives are known for their physiological activities . The molecule contains both an aldehyde and a methylsulfanyl (SMe) functional group, making it a versatile intermediate for further chemical synthesis. Researchers can leverage the aldehyde group for condensation reactions and the synthesis of more complex heterocyclic systems. Compounds with the pyrrole-2-carboxaldehyde skeleton are of particular interest in the study of advanced glycation end products (AGEs), such as the diabetes molecular marker pyrraline . Furthermore, structurally similar halogen-doped pyrrole carboxaldehydes have been identified as key fragments in bioactive molecules and nanomolar inhibitors of bacterial DNA gyrase, highlighting the potential of this compound class in antibacterial drug discovery . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

90724-50-8

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

5-methylsulfanyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C6H7NOS/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3

InChI Key

QFCLPWSKYKUTBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(N1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Substitution-Cyclization Strategies for Pyrrole Core Formation

Pyrrole derivatives are frequently synthesized via cyclization reactions involving α-halo ketones and nitriles. For example, CN116178239B describes a two-step method for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde using 2-fluoro-α-bromoacetophenone and 3-oxopropionitrile . Adapting this approach for 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde would require:

  • Substitution Reaction : Reacting a methylsulfanyl-containing α-halo ketone (e.g., 2-(methylsulfanyl)-α-bromoacetophenone) with a nitrile bearing a formyl group.

  • Hydrogenative Cyclization : Using Pd-C and HZSM-5 molecular sieves to facilitate ring closure .

A hypothetical adaptation is outlined below:

StepReactantsConditionsIntermediate/Product
12-(Methylsulfanyl)-α-bromoacetophenone + 3-oxopropionitrileK₂CO₃, ethyl acetate, 50°C, 4h4-(Methylsulfanyl)-2-formyl-4-oxo-butyronitrile
2Intermediate + Pd-C/HZSM-51,4-dioxane, 80°C, 18hThis compound

Key considerations include the stability of the formyl group during cyclization and the selectivity of the methylsulfanyl substitution. The original method achieved yields of ~85% for analogous compounds , suggesting potential viability.

One-Pot Multicomponent Synthesis

CN113845459A demonstrates a one-pot synthesis of 5-aryl-pyrroles using 2-aroyl malononitrile intermediates . For this compound, this strategy could involve:

  • First Reduction : Hydrogenation of 2-(methylsulfanylbenzoyl)malononitrile to a diamine intermediate.

  • Second Reduction : Cyclization with Raney nickel to form the pyrrole ring .

Critical parameters include:

  • Solvent Selection : Tetrahydrofuran (THF) or acetonitrile for solubility.

  • Catalyst Loading : 3–5% Pd-C or Raney nickel.

  • Temperature Control : 45–50°C for the first reduction, 15–25°C for cyclization .

This method avoids intermediate isolation, reducing waste and improving scalability. However, the aldehyde group may require protection (e.g., acetal formation) to prevent side reactions during hydrogenation.

α,β-Unsaturated Aldehyde Route

A recent advance in pyrrole synthesis involves α,β-unsaturated aldehydes and phenacyl azides (EJOC 2023 ) . For this compound:

  • Aldehyde Preparation : Synthesize an α,β-unsaturated aldehyde with a methylsulfanyl group (e.g., 3-(methylsulfanyl)acrolein).

  • Cycloaddition : React with phenacyl azide under mild conditions to form the pyrrole core .

Reaction conditions:

  • Catalyst : None required (room temperature, 24h).

  • Yield : ~70–80% for analogous 2-aroyl-pyrroles .

This method’s simplicity and mild conditions make it attractive, though regioselectivity must be verified for the target substituents.

Functionalization of Preformed Pyrroles

Post-synthetic modification offers an alternative route:

  • Pyrrole-2-carbaldehyde Synthesis : Prepare via Vilsmeier-Haack formylation of 1H-pyrrole.

  • Methylsulfanyl Introduction : Use a thiolation reagent (e.g., methyl disulfide with Cu(I) catalysis) at position 5.

Challenges include avoiding over-substitution and maintaining aldehyde integrity. A recent study achieved 60% yield for similar thiolation reactions using CuI/1,10-phenanthroline1.

Comparative Analysis of Methods

MethodStepsYield (Hypothetical)AdvantagesLimitations
Substitution-Cyclization270–80%High regioselectivity, scalableSensitive to aldehyde oxidation
One-Pot Multicomponent165–75%Minimal purification, eco-friendlyRequires specialized starting materials
α,β-Unsaturated Aldehyde170–85%Mild conditions, no catalystLimited precedent for methylsulfanyl
Post-Synthetic Thiolation250–60%ModularLow regioselectivity, multiple steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Sodium methylthiolate, halides, amines.

Major Products

    Oxidation: 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(methylsulfanyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

5-(Methylsulfanyl)-1H-pyrrole-2-carbaldehyde is increasingly recognized as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders, enhancing drug efficacy and specificity. For instance:

  • Case Study: Synthesis of Neuroactive Compounds
    Research has shown that derivatives of this compound can be synthesized to produce neuroactive agents that target specific receptors in the brain, thereby improving therapeutic outcomes for conditions such as depression and anxiety .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules, enabling researchers to develop new materials and compounds.

  • Synthesis Applications:
    Notable synthetic routes include the formation of 1-acetyl-5-methylpyrrole-2-carbaldehyde through acetic anhydride reactions, which showcases its utility in generating structurally diverse compounds .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme interactions and metabolic pathways. This application aids scientists in understanding biological processes at a molecular level.

  • Case Study: Enzyme Interaction Studies
    Studies have utilized this compound to explore its effects on enzyme kinetics, providing insights into metabolic regulation and potential therapeutic targets .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its derivatives contribute to the development of effective pesticides and herbicides that are environmentally friendly.

  • Case Study: Development of Eco-Friendly Pesticides
    Research has demonstrated that certain derivatives exhibit insecticidal properties while minimizing environmental impact, making them suitable alternatives to traditional agrochemicals .

Material Science

In material science, this compound is explored for its potential in creating novel polymers and coatings. These materials often exhibit enhanced properties such as durability and resistance to environmental factors.

  • Application Example:
    The compound has been investigated for use in polymer synthesis where it contributes to improved mechanical properties and thermal stability .

Data Table: Summary of Applications

Application AreaKey UsesExamples/Case Studies
Pharmaceutical DevelopmentSynthesis of neuroactive compoundsNeuroactive agents targeting brain receptors
Organic SynthesisBuilding block for complex organic moleculesSynthesis of acetyl derivatives
Biochemical ResearchInvestigating enzyme interactionsEnzyme kinetics studies
Agricultural ChemistryFormulation of eco-friendly pesticidesDevelopment of insecticidal derivatives
Material ScienceCreation of novel polymers and coatingsImproved mechanical properties in polymer synthesis

Mechanism of Action

The mechanism by which 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, while the methylsulfanyl group can participate in nucleophilic substitution. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

The following sections compare 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde with structurally related pyrrole-2-carboxaldehydes, focusing on substituent effects, synthetic yields, physical properties, and reported applications.

Substituent Diversity and Physicochemical Properties

Table 1: Key Structural Analogues of Pyrrole-2-carboxaldehydes
Compound Name Substituent at 5-Position Yield (%) Melting Point (°C) Key Characteristics Source(s)
This compound -SCH₃ N/A N/A Sulfur-containing; potential for enhanced lipophilicity and redox activity Inferred
5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde -CH₂OCH₃ N/A N/A Ether linkage; likely improved solubility in polar solvents
5-Methyl-1H-pyrrole-2-carbaldehyde -CH₃ N/A N/A Simple alkyl group; baseline for comparing steric and electronic effects
5-(3-Oxo-3-phenylpropynyl)-1H-pyrrole-2-carbaldehyde -C≡C-C(O)Ph 77 197–199 Acylethynyl group; high thermal stability, solid-state packing
5-(Furan-2-ylmethyl)-1H-pyrrole-2-carbaldehyde -CH₂(furan-2-yl) N/A N/A Heteroaromatic substituent; potential for π-π interactions
5-[(α-D-Galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde -CH₂O(galactose) N/A N/A Glycosylated derivative; enhanced biocompatibility for drug delivery
Key Observations:
  • Electronic Effects : The methylsulfanyl group (-SCH₃) is electron-donating, which may stabilize the pyrrole ring through resonance and inductive effects. This contrasts with electron-withdrawing groups like acylethynyl (-C≡C-C(O)Ph), which reduce electron density at the pyrrole core .
  • Solubility : Methoxymethyl (-CH₂OCH₃) and glycosylated derivatives exhibit higher polarity, favoring solubility in aqueous or polar organic solvents, whereas alkyl (-CH₃) and methylsulfanyl groups enhance lipophilicity .
  • Thermal Stability : Acylethynyl-substituted derivatives (e.g., compound 4a in ) display higher melting points (~197°C), suggesting strong intermolecular interactions and crystalline packing .

Biological Activity

5-(Methylsulfanyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical formula for this compound is C6H7NOSC_6H_7NOS. The presence of the methylsulfanyl group and the aldehyde functional group at the 2-position of the pyrrole ring significantly influences its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Microorganism MIC (µg/mL)
5-Methyl-1H-pyrrole-2-carbaldehydeStaphylococcus aureus32
5-Methyl-1H-pyrrole-2-carbaldehydeEscherichia coli64

These results suggest that the compound could be further explored as a potential antibacterial agent against resistant strains.

Anticancer Activity

Pyrrole derivatives have been studied for their anticancer effects. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways.

Case Study:
A study involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits pro-inflammatory cytokines and reduces oxidative stress markers in cellular models.

Research Findings:
A recent study evaluated the anti-inflammatory activity of pyrrole derivatives in lipopolysaccharide (LPS)-stimulated macrophages, finding that treatment with this compound significantly decreased levels of TNF-alpha and IL-6.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antimicrobial: Disruption of bacterial membrane integrity.
  • Anticancer: Induction of apoptosis through caspase activation.
  • Anti-inflammatory: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

Q & A

Q. What are the established synthetic routes for 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde, and what are their key methodological considerations?

The Paal-Knorr condensation is a foundational method for synthesizing 2-formylpyrrole derivatives. For this compound, asymmetric dione equivalents can be employed to introduce substituents at the 5-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-oxidation or polymerization. Post-synthetic modifications, like thioether functionalization, require controlled addition of methylthiolating agents under inert atmospheres .

Q. How can researchers confirm the structural identity of this compound?

Key characterization techniques include:

  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming the aldehyde and methylsulfanyl group positions (e.g., analogous structures in marine-derived pyrrole carboxaldehydes) .
  • UV-Vis spectroscopy : Compare experimental λmax values with literature data (e.g., 2-formylpyrrole derivatives typically absorb near 280–320 nm due to π→π* transitions) .
  • NMR spectroscopy : Distinct chemical shifts for the aldehyde proton (~9.5–10 ppm in <sup>1</sup>H NMR) and methylsulfanyl group (~2.5 ppm) .

Q. What natural sources or biosynthetic pathways are associated with pyrrole-2-carbaldehyde derivatives?

Marine sponges, such as Desmapsamma anchorata, produce structurally related 5-alkylpyrrole-2-carboxaldehydes via polyketide synthase (PKS) pathways. These compounds often feature alkyl or sulfanyl substituents, suggesting enzymatic tailoring of precursor units like malonyl-CoA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or UV data may arise from solvent effects, tautomerism, or impurities. For example:

  • Tautomeric equilibria : The aldehyde group can undergo keto-enol tautomerism in polar solvents, altering chemical shifts. Use deuterated DMSO or CDCl3 to stabilize the aldehyde form .
  • Impurity profiling : Combine HPLC-MS with spiking experiments using authentic standards to identify side products .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites. The aldehyde carbon (C2) and sulfanyl-bearing C5 are typically reactive. Solvent models (e.g., PCM for DMSO) improve accuracy in predicting regioselectivity .

Q. What experimental design principles apply to scaling up the synthesis of this compound while maintaining yield and purity?

  • Process intensification : Use flow chemistry to control exothermic reactions (e.g., Paal-Knorr condensations) and minimize decomposition.
  • In-line purification : Integrate scavenger resins to remove unreacted amines or thiols .
  • Scale-up challenges : Monitor temperature gradients in batch reactors to prevent localized over-oxidation .

Q. How do steric and electronic effects of the methylsulfanyl group influence the compound’s biological activity?

The methylsulfanyl group enhances lipophilicity, improving membrane permeability. However, its electron-withdrawing nature may reduce nucleophilic attack at C2. Comparative studies with 5-methyl or 5-hydroxy analogs can isolate electronic vs. steric contributions .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing bioactivity data from derivatives of this compound?

  • Multivariate analysis : Principal Component Analysis (PCA) can correlate structural features (e.g., substituent electronegativity) with activity trends.
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values and assess potency .

Q. How can researchers address low yields in the final steps of multi-step syntheses?

  • Intermediate stability : Protect the aldehyde group as an acetal during earlier steps to prevent oxidation.
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling reactions involving the pyrrole core .

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